3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Research efforts have been dedicated to synthesizing novel heterocyclic compounds due to their significant pharmacological properties. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds have shown promising analgesic and anti-inflammatory activities, highlighting their potential in drug discovery and development (Abu‐Hashem et al., 2020).
Green Chemistry Synthesis
The adaptation of green chemistry principles in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water highlights an environmentally friendly approach to chemical synthesis. These reactions conform to green chemistry principles and yield nearly quantitative outcomes (Horishny & Matiychuk, 2020).
Anticancer Evaluation
A study on microwave-assisted, solvent-free synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups evaluated these compounds for their in vitro anticancer activity. Promising GI50 values comparable to standard drugs were reported, underscoring the potential of these compounds in cancer therapy (Tiwari et al., 2017).
Antimicrobial Activity
Thiazole derivatives have been synthesized and confirmed for their antimicrobial activity. The structure of thiazole, a five-membered ring system with nitrogen and sulfur atoms, has been extensively studied for its potential in treating various bacterial and fungal infections. The variations in the substituent groups on the phenyl ring influence the antimicrobial activity of these compounds (Chawla, 2016).
Future Directions
The development of novel TopI inhibitors aimed to overcome the defects of current topoisomerase I (TopI) inhibitors has achieved considerable interest of medicinal chemists over the past decades . This compound, being a derivative of thiazolo [4,5- d ]pyrimidin-7 (6 H )-ones, could be a potential candidate for further investigation in this direction .
properties
IUPAC Name |
3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-23-10-6-9(7-11(8-10)24-2)16(22)21-17-19-12-4-5-13-15(14(12)26-17)27-18(20-13)25-3/h4-8H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSAQNWXLFJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
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